Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-
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Overview
Description
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is a complex organic compound that features a pyrrolidine ring and a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the diazepine moiety. One common approach is to start with a pyrrolidine derivative and then introduce the diazepine ring through a series of cyclization reactions. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine: Similar in structure but with different biological activities.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct properties.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Uniqueness
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is unique due to its combination of the pyrrolidine and diazepine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- (CAS Number: 89574-41-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is C11H21N3O, with a molecular weight of approximately 211.30 g/mol. The compound features a pyrrolidine ring fused with a hexahydro-1H-1,4-diazepine moiety, which contributes to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C11H21N3O |
Molecular Weight | 211.3039 g/mol |
CAS Number | 89574-41-4 |
Biological Activity
Analgesic and Anti-inflammatory Effects
Research has indicated that pyrrolidine derivatives can exhibit significant analgesic and anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their efficacy in reducing pain in neuropathic pain models through mechanisms distinct from traditional analgesics. These compounds often target specific receptors in the central nervous system (CNS), providing a dual mechanism of action that includes modulation of neurotransmitter release and receptor activation .
Antimicrobial Activity
Pyrrolidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of these compounds allow them to interact with bacterial membranes or inhibit essential enzymes involved in bacterial metabolism. For example, derivatives with specific functional groups have been evaluated for their antibacterial activity against various strains, demonstrating significant inhibition of bacterial growth .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Pyrrolidine-based compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and certain infections . The inhibition of AChE is particularly noteworthy as it can enhance cholinergic transmission in the CNS.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolidine compounds is heavily influenced by their structural features. The presence of specific substituents on the pyrrolidine ring can enhance or diminish their pharmacological effects. For example:
- Substituent Positioning: Variations in the positioning of functional groups can lead to different binding affinities for biological targets.
- Stereochemistry: The stereogenic centers in pyrrolidine rings contribute to the spatial orientation necessary for optimal receptor interaction, affecting the overall efficacy and safety profile of the compounds .
Case Studies
Several case studies highlight the biological potential of pyrrolidine derivatives:
- Pain Management: A study investigated a series of pyrrolidine derivatives for their analgesic properties using a chronic constriction injury model in rats. Results indicated that certain derivatives significantly reduced mechanical allodynia, suggesting their potential as new analgesics .
- Antibacterial Screening: Another study focused on synthesizing pyrrolidine-based compounds and assessing their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, warranting further investigation into their mechanisms of action .
- Enzyme Inhibition Analysis: Research into enzyme inhibitors revealed that specific pyrrolidine derivatives exhibited potent AChE inhibition comparable to established drugs used in Alzheimer's treatment, indicating their potential as therapeutic agents .
Properties
CAS No. |
89574-41-4 |
---|---|
Molecular Formula |
C12H23N3O |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-11(12(16)15-7-2-3-8-15)14-9-4-5-13-6-10-14/h11,13H,2-10H2,1H3 |
InChI Key |
VJRRZVGILJFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCCNCC2 |
Origin of Product |
United States |
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